molecular formula C24H24FN3O2S B2702557 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 954644-31-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2702557
M. Wt: 437.53
InChI Key: OVSWQDQSNKQSMH-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C24H24FN3O2S and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization
The synthesis of complex organic molecules, including quinazolinone-based derivatives and dihydroisoquinoline derivatives, has been explored for their potential biological activities. For example, Riadi et al. (2021) described the synthesis and characterization of a new quinazolinone-based derivative, highlighting its potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an anti-cancer agent (Riadi et al., 2021). This highlights the broader context in which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide could be studied for similar applications.

Biological Evaluation and Molecular Docking
The evaluation of newly synthesized compounds for their potential biological activities is crucial. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against tested cancer cell lines, offering a methodology that could be applicable to the study of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide (Fang et al., 2016).

Potential as Anticancer Agents
Research into the development of novel anticancer agents often involves the synthesis and testing of compounds with unique structures. The work by Dugovic et al. (2009) on orexin receptors and their impact on sleep modulation provides an example of how targeting specific biological pathways with synthesized compounds can yield significant therapeutic potential, a concept that could extend to the exploration of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide (Dugovic et al., 2009).

Advanced Materials and Pharmacological Applications
The synthesis of compounds with specific structural features can also lead to applications beyond pharmacology, including materials science and novel therapeutic methodologies. For instance, Luo et al. (2015) explored 1,8-naphthalimide derivatives for organic light-emitting device applications, demonstrating the broad potential applications of complex organic compounds in both biological and material sciences (Luo et al., 2015).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2S/c25-21-7-5-17(6-8-21)13-26-23(29)24(30)27-14-22(20-10-12-31-16-20)28-11-9-18-3-1-2-4-19(18)15-28/h1-8,10,12,16,22H,9,11,13-15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSWQDQSNKQSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

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